5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione
CAS No.: 1889290-24-7
Cat. No.: VC2601292
Molecular Formula: C11H7BrN2O3
Molecular Weight: 295.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1889290-24-7 |
|---|---|
| Molecular Formula | C11H7BrN2O3 |
| Molecular Weight | 295.09 g/mol |
| IUPAC Name | 6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione |
| Standard InChI | InChI=1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17) |
| Standard InChI Key | MWDLWLPHIPRYNP-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br |
| Canonical SMILES | C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br |
Introduction
Chemical Properties and Structure
Molecular Identification
5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione is identified through various systematic and database designations. The compound is registered with CAS number 1889290-24-7 and is also known by alternative names such as 6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione . In chemical databases, it is identified as SCHEMBL17606520, with the PubChem CID 118957307 .
The molecular structure can be represented using various chemical notations. The SMILES notation for this compound is C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br, while its InChIKey is MWDLWLPHIPRYNP-UHFFFAOYSA-N . These identifiers are essential for unambiguous identification and retrieval of information about the compound from chemical databases and literature.
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that define its behavior and potential applications. Table 1 summarizes the key physicochemical properties of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione.
Table 1: Physicochemical Properties of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione
The compound's molecular weight of 295.09 g/mol is relatively low, which could be advantageous for certain applications, particularly in drug development where lower molecular weight can contribute to better bioavailability. The presence of the bromine atom contributes significantly to this molecular weight and likely affects the compound's polarity, reactivity, and potential biological interactions.
Structural Features
5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione has several notable structural features that define its chemical behavior. The key structural elements include:
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A spiro carbon connecting the imidazolidine and indene ring systems
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A bromine substituent at the 5' position of the indene ring
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Three carbonyl groups (trione): one in the indene moiety and two in the imidazolidine ring
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A heterocyclic imidazolidine ring with two nitrogen atoms
The spiro arrangement creates a rigid three-dimensional structure where the imidazolidine and indene ring systems are positioned perpendicular to each other. This rigid conformation can be advantageous for specific molecular recognition processes, potentially leading to selective binding with biological targets.
The carbonyl groups in the structure provide potential hydrogen bond acceptor sites that could participate in intermolecular interactions with proteins or other biological molecules. The nitrogen atoms in the imidazolidine ring could serve as hydrogen bond donors or acceptors, further enhancing the compound's ability to interact with biological systems.
Research Status and Future Directions
Current Research Landscape
Research on related spiro compounds and imidazolidine derivatives is more extensive, providing context for potential future investigations of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione. Studies like those by Moussa et al. (2024) on imidazolidineiminodithiones demonstrate continued interest in developing synthetic methodologies for complex heterocyclic compounds with spiro structures .
Future Research Opportunities
Several promising research directions for 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione can be identified:
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Improved Synthetic Methods: Development of efficient and scalable synthetic routes specifically for 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione would be valuable. Research could focus on applying advanced catalysts and reaction conditions to enhance the efficiency of synthesizing this complex molecule.
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Biological Activity Screening: Given the potential pharmaceutical relevance of compounds with similar structures, comprehensive screening of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione for various biological activities would be worthwhile. This could include assessing its potential as an anticancer agent, antimicrobial compound, or modulator of specific biological pathways.
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Structure-Activity Relationship Studies: Synthesis and testing of structural analogs of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione could provide insights into the relationship between structural features and biological activities. This could guide the design of more potent and selective derivatives.
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Materials Applications Development: Investigation of the compound's potential in advanced materials, particularly OLED technology, could lead to new applications. Studies could focus on its optoelectronic properties and how these can be tuned through structural modifications.
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Metal Complexation Studies: Given the presence of potential coordination sites in 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione, research on its ability to form metal complexes could reveal interesting properties and applications, similar to those observed with other imidazolidine derivatives .
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